molecular formula C9H6F4O2 B1412730 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 2167798-83-4

4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1412730
CAS No.: 2167798-83-4
M. Wt: 222.14 g/mol
InChI Key: JFQSPKKRTBFDEB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine substituent at the 4-position and a trifluoroethoxy group at the 2-position of the benzaldehyde core. Its molecular formula is C₉H₆F₄O₂, with a molecular weight of 234.14 g/mol (CAS: 1588507-91-8) . The compound is synthesized via palladium-catalyzed C-O cross-coupling reactions, a method validated for constructing fluorinated aryl ethers due to its efficiency in forming stable bonds under mild conditions . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of chalcones and heterocyclic derivatives with reported anticancer and antiplasmodial activities .

Properties

IUPAC Name

4-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQSPKKRTBFDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Precursors: Fluoroalkylated Phenyl Compounds

The initial step in synthesizing 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves generating the key fluoroalkylated phenyl intermediates. These are typically synthesized via nucleophilic displacement reactions:

  • Starting Materials: Hydroxybenzaldehydes and hydroxyacetophenones are reacted with fluoroalkyl sulfonates.
  • Reagents: 2,2,2-Trifluoroethyl-4-methylbenzenesulfonate or 2-fluoroethyl-4-methylbenzenesulfonate serve as electrophilic fluoroalkyl donors.
  • Reaction Conditions: Sodium hydride (NaH) in dry dimethylformamide (DMF) at elevated temperatures (~120°C) facilitate nucleophilic displacement, forming the corresponding fluoroalkyl ethers.

This method, as detailed in recent literature, ensures high yields (40–94%) and provides a versatile platform for introducing the trifluoroethoxy group onto aromatic rings.

Formation of Benzaldehyde Derivative via Claisen−Schmidt Condensation

The key step to introduce the aldehyde functionality involves a base-catalyzed Claisen−Schmidt condensation:

  • Reactants: The fluoroalkylated phenyl ketones (e.g., 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanone) are condensed with suitable benzaldehyde derivatives.
  • Reaction Conditions: Typically performed at room temperature for 30 minutes, with the exception of certain aldehydes like indole-2-carboxaldehyde, which require refluxing for 2 hours due to lower reactivity.
  • Outcome: The reaction yields chalcone derivatives with variable yields (40–94%), depending on the specific substrates and reaction conditions.

This step effectively installs the aldehyde group at the desired position on the aromatic ring.

Palladium-Catalyzed C–O Cross-Coupling for Final Functionalization

The final step involves forming the 2-(2,2,2-trifluoroethoxy) linkage onto the aromatic aldehyde:

  • Catalyst System: Palladium catalysts such as Pd2(dba)3 combined with phosphine ligands like tBuBrettPhos are employed.
  • Reaction Conditions: Reactions are carried out at elevated temperatures (~100°C) with bases such as potassium phosphate (K3PO4).
  • Substrate Scope: The methodology tolerates various (hetero)arenes, allowing for the coupling of fluoroalkylated phenols with aromatic halides or aldehydes.
  • Scale-up: Demonstrated on gram scale, with catalyst loadings as low as 0.5 mol %, maintaining high yields.

This approach provides a robust route for attaching the trifluoroethoxy group to aromatic aldehyde frameworks.

Specific Synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Based on the above methods, a plausible synthetic route for 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is:

  • Step 1: Synthesize 2-(2,2,2-trifluoroethoxy)phenol via nucleophilic displacement of 2,2,2-trifluoroethyl sulfonate with phenol derivatives.
  • Step 2: Perform a Claisen−Schmidt condensation with an appropriate benzaldehyde to generate the chalcone intermediate.
  • Step 3: Use palladium-catalyzed C–O cross-coupling to attach the trifluoroethoxy group at the ortho position relative to the aldehyde, completing the synthesis.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Nucleophilic displacement Fluoroalkyl sulfonates + phenols NaH in DMF, 120°C 40–94% High versatility for fluoroalkyl ether formation
2 Claisen−Schmidt condensation Ketones + benzaldehyde Room temperature or reflux Variable Forms chalcone intermediates with aldehyde groups
3 Palladium-catalyzed C–O cross-coupling Fluoroaryl halides + phenols Pd catalyst, K3PO4, 100°C High Tolerant of functional groups, scalable

Research Findings and Notes

  • The nucleophilic displacement reactions are efficient for synthesizing fluoroalkylated phenols, crucial for subsequent steps.
  • The Claisen−Schmidt condensation is sensitive to temperature and reaction time, especially with less reactive aldehydes.
  • Palladium-catalyzed C–O cross-coupling offers a high-yield, scalable route to introduce the trifluoroethoxy group onto aromatic systems, with recent advances reducing catalyst loadings and improving cost-efficiency.
  • The synthesis of fluorinated compounds like this is increasingly supported by modern catalytic techniques, enabling efficient production of complex fluorinated aromatic aldehydes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is as an intermediate in the synthesis of various pharmaceutical agents. Its unique trifluoroethoxy group enhances lipophilicity and bioavailability, making it valuable in drug design.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted its use in synthesizing anti-cancer agents that target specific pathways involved in tumor growth. The incorporation of the trifluoroethoxy group was shown to significantly enhance the compound's efficacy and selectivity against cancer cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions.

  • Example Reaction : The compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in materials science and pharmaceuticals.

Development of Agrochemicals

In agrochemical research, 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde has been explored for its potential use in developing herbicides and pesticides. Its fluorinated structure may contribute to increased stability and effectiveness against specific pests.

  • Research Insight : In a publication by Pesticide Science, researchers reported that derivatives of this compound exhibited promising herbicidal activity when tested against common agricultural weeds.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical SynthesisIntermediate for anti-cancer agentsJournal of Medicinal Chemistry
Organic SynthesisBuilding block for complex organic moleculesVarious synthetic pathways documented
Agrochemical DevelopmentPotential herbicide/pesticide developmentPesticide Science

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde 4-F, 2-OCH₂CF₃ 234.14 1588507-91-8 Anticancer intermediates ; 96% purity
4-(2,2,2-Trifluoroethoxy)benzaldehyde 4-OCH₂CF₃ (no F) 218.13 76579-46-9 Precursor for antiplasmodial chalcones
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde 2-F, 4-OCH₂CF₃ (positional isomer) 234.14 1588507-91-8 Similar reactivity, distinct regioselectivity
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde 4-Cl, 3-OCH₂CF₂ 220.60 2168815-73-2 Enhanced lipophilicity; antiviral studies
2-Trifluoromethoxy-4-methoxybenzaldehyde 2-OCF₃, 4-OCH₃ 224.15 886503-52-2 Electron-withdrawing groups; agrochemicals
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde 5-F, 2-ethynyl-4-OCH₃ 280.26 1042369-35-6 Acetylene spacer for kinase inhibitors

Electronic and Reactivity Differences

  • Substituent Position : The 2-trifluoroethoxy group in the target compound creates steric hindrance and electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to 4-(2,2,2-trifluoroethoxy)benzaldehyde .
  • Fluorine vs.
  • Ethynyl vs. Alkoxy : Acetylene-containing analogs (e.g., 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde ) exhibit rigid, linear geometries, favoring π-π stacking in enzyme active sites .

Biological Activity

Overview

4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated organic compound with the molecular formula C9_9H6_6F4_4O2_2. It is characterized by the presence of a fluoro group at the para position and a trifluoroethoxy group at the ortho position of the benzaldehyde structure. This unique substitution pattern enhances its biological activity and potential applications in various fields, including medicinal chemistry and biological imaging.

The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is primarily attributed to its ability to modulate enzyme activity and interact with biological receptors. The trifluoroethoxy group increases lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. Such interactions can lead to alterations in metabolic pathways or signaling cascades, depending on the specific biological context.

Biological Applications

  • Fluorescent Probes : The compound is utilized in developing fluorescent probes for biological imaging due to its unique structural properties that enhance fluorescence characteristics.
  • Antimicrobial Activity : Research indicates that fluorinated compounds similar to 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde exhibit significant antimicrobial effects. For instance, derivatives have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .
  • Antiplasmodial Activity : Studies on chalcones containing trifluoroethoxy groups have demonstrated position-dependent antiplasmodial activity against Plasmodium falciparum. Compounds with similar substitutions exhibited IC50_{50} values as low as 2.2 µg/mL, indicating potential for further development as antimalarial agents .

Comparative Biological Activity

To better understand the biological activity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde, it is useful to compare it with structurally related compounds.

Compound NameStructureBiological ActivityMIC (µg/mL)
4-FluorobenzaldehydeImageAntimicrobial32
4-Fluoro-3-(trifluoromethyl)benzaldehydeImageAntiplasmodial3.0
5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-salicylanilideImageAntimicrobial (MRSA)0.031

Case Studies

  • Antimicrobial Efficacy : A study highlighted the efficacy of fluorinated salicylanilides against MRSA strains, demonstrating that compounds with fluorine substitutions significantly improved antimicrobial potency compared to their non-fluorinated counterparts. The study found that certain derivatives exhibited bactericidal activity comparable to vancomycin .
  • Antiplasmodial Screening : In a screening of various fluorinated chalcones for antiplasmodial activity, compounds containing the trifluoroethoxy group were found to have enhanced inhibitory effects on P. falciparum growth compared to those lacking this substitution . The selectivity index for these compounds indicated low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic profile.

Q & A

Q. What methodologies extrapolate toxicological data for this compound using EFSA or OECD guidelines?

  • Methodology : Apply read-across strategies from structurally similar benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) evaluated by EFSA. Use in vitro assays (Ames test, micronucleus) and QSAR models (OECD Toolbox) to predict genotoxicity and metabolic pathways .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

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